Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

NMR spectroscopy trace metal analysis optical materials

Generic gadolinium salt substitution introduces variability in hydration state, counterion identity, and trace rare earth impurities that degrade NMR resolution and synthetic reproducibility. This Gadolinium(III) chloride hydrate (CAS 19423-81-5) at ≥99.99% trace metals purity (≤200 ppm rare earth impurities) eliminates paramagnetic background interference, ensuring reliable GdPCTA-[12/13] complex synthesis and relaxivity measurements. The defined hydrate form enables precise stoichiometric control absent in anhydrous variants. In stock with full QA documentation.

Molecular Formula Cl3GdH2O
Molecular Weight 281.6 g/mol
CAS No. 19423-81-5
Cat. No. B097512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium chloride(GdCl3), hydrate (8CI,9CI)
CAS19423-81-5
Molecular FormulaCl3GdH2O
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Gd+3]
InChIInChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3
InChIKeySXVCBXHAHBCOMV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GdCl3 Hydrate: Technical Baseline


Gadolinium(III) chloride hydrate (CAS 19423-81-5) is a water-soluble rare earth salt with the molecular formula GdCl3·xH2O and molecular weight 281.62 g/mol [1]. It is characterized by the Gd3+ ion, which possesses seven unpaired f-electrons—the maximum possible spin multiplicity (S = 7/2) for any known element [2]. This unique electronic configuration underlies its strong paramagnetic behavior and its utility in NMR spectroscopy, MRI research, and as a precursor for advanced materials . The compound is available in multiple hydration states, with the hydrate form offering distinct handling and reactivity advantages over the anhydrous variant.

High-purity NMR precursor for paramagnetic complex synthesis
Maximal spin multiplicity (S = 7/2) probe for relaxation studies
Water-soluble hydrate form supports controlled material synthesis

Why GdCl3 Hydrate Substitution Fails


Generic substitution among gadolinium salts is unreliable due to significant variations in hydration state (anhydrous vs. hexahydrate), counterion effects (chloride vs. nitrate vs. oxide), and purity specifications (trace metals vs. REO basis) . For instance, the anhydrous form (GdCl3, CAS 10138-52-0) differs markedly in density (4.52 g/cm3 vs. 2.424 g/cm3 for the hydrate) and melting point (609°C vs. gradual dehydration) [1], directly impacting formulation and synthetic procedures. Furthermore, the specific hydration state (GdCl3·xH2O) influences solubility, hygroscopicity, and the precision of stoichiometric calculations in sensitive material syntheses [2]. The evidence presented below demonstrates that these differences translate into quantifiable performance gaps that preclude simple interchangeability.

Hydration state mismatch (anhydrous vs. hydrate) may alter density-based formulation calculations and handling protocols.
Purity grade shift from trace metals basis to REO basis can introduce paramagnetic noise in NMR and optical applications.
Counterion variation (chloride vs. nitrate vs. oxide) affects solubility, hygroscopicity, and reactivity in synthetic procedures.

GdCl3 Hydrate Differentiation Evidence


Trace Metals Purity vs. REO Grade for NMR

The 99.99% trace metals basis purity specification for gadolinium chloride hydrate (CAS 19423-81-5) ensures ≤200.0 ppm of trace rare earth impurities . In contrast, standard 99.9%-Gd(REO) grades and hexahydrate products (e.g., CAS 13450-84-5, 95% purity) contain significantly higher impurity levels that can quench luminescence or introduce paramagnetic noise in NMR studies . This high-purity grade is explicitly validated as NMR-suitable and is employed in the synthesis of paramagnetic GdPCTA-[12] and GdPCTA-[13] complexes for MRI contrast agent development . The lower impurity threshold is critical for reproducible optical and electronic properties in doped materials such as gadolinium yttrium garnets [1].

Trace Metals Purity
Head-to-head
Target: ≤200 ppm trace rare earths Baseline: ~95% purity (REO grade)
Supports low-paramagnetic-noise NMR precursor synthesis.
NMR-validated grade for GdPCTA contrast agent development.
NMR spectroscopy trace metal analysis optical materials purity specification

Hydrate vs. Anhydrous: Density and Handling

The hydrate form (CAS 19423-81-5) exhibits a density of 2.424 g/cm3 at 25°C, whereas anhydrous GdCl3 (CAS 10138-52-0) has a density of 4.52 g/cm3 [1]. This 46% lower density for the hydrate directly impacts volumetric calculations in solution preparation and solid-state reactions. Furthermore, the hydrate form is water-soluble and hygroscopic, allowing for gradual dehydration upon heating, while the anhydrous form requires rigorous inert-atmosphere handling due to its high reactivity with moisture [2]. This difference in physical form and stability dictates that synthetic protocols optimized for the hydrate cannot be directly transferred to the anhydrous variant without significant procedural adjustments, particularly in air-sensitive reactions or when precise stoichiometry based on anhydrous molecular weight is assumed.

Density & Handling
Head-to-head
Hydrate: 2.424 g/cm³ Anhydrous: 4.52 g/cm³ (46% higher)
Hydration state directly impacts volumetric preparation accuracy.
Protocols optimized for hydrate do not transfer to anhydrous without adjustment.
material science synthetic chemistry crystal growth hydration state

Biodistribution vs. Gd-DTPA Chelate

In a rat model study, intravenous injection of GdCl3 (100 μmol/kg) resulted in 72% of the injected dose accumulating in the liver and spleen after 120 minutes, with a saturable effect on tissue relaxation rates [1]. In contrast, Gd-DTPA (178 μmol/kg) was primarily confined to the vascular compartment and rapidly excreted via the kidneys, with only 2% of the dose remaining after 120 minutes and a kidney relaxivity of 4.3 sec−1 (μmol/g)−1 [1]. This stark difference in biodistribution—reticuloendothelial system (RES) uptake for GdCl3 vs. renal clearance for Gd-DTPA—demonstrates that GdCl3 is not a substitute for chelated contrast agents but serves as a distinct tool for studying RES-mediated delivery or for applications where prolonged tissue retention is desired.

Biodistribution
Head-to-head
GdCl3: 72% liver/spleen retention at 120 min Gd-DTPA: 2% retention
Supports RES accumulation model studies.
Distinct tool from renally cleared chelated contrast agents.
MRI contrast agents biodistribution pharmacokinetics tissue relaxation

Cellular Toxicity vs. Gd-DTPA-BMA

A comparative assay using NIH-3T3 cells demonstrated that gadolinium chloride (GdCl3) was significantly more toxic than the gadolinium-based contrast agent gadolinium diamide (Gd-DTPA-BMA) [1]. The study reported that the majority of Gd from GdCl3 was absorbed by cells and associated with cell fragments and soluble proteins, whereas the chelated form exhibited substantially lower cellular uptake and toxicity [1]. This quantitative difference in cellular bioavailability and toxicity underscores the critical distinction between ionic Gd3+ (as present in GdCl3 hydrate) and chelated gadolinium. For in vitro studies probing Gd3+ toxicity mechanisms or for developing safer contrast agents, GdCl3 serves as a positive control for maximal Gd ion exposure, in stark contrast to the relatively inert chelated forms.

Cellular Toxicity
Head-to-head
GdCl3: Significantly higher toxicity & cellular uptake Gd-DTPA-BMA: Low toxicity
Supports ionic Gd³⁺ exposure benchmark studies.
Positive control for chelation protection strategy evaluation.
toxicology cellular assays contrast agent safety gadolinium exposure

Lewis Acid Selectivity vs. FeCl3

In the reaction of ethyl 3,3-diethoxypropionate, the choice of Lewis acid determines the dominant product. d-block Lewis acids like FeCl3 promote high selectivity for ethyl coumalate (a cyclodimerization product), whereas lanthanoid Lewis acids like GdCl3 shift selectivity toward triethyl 1,3,5-benzenetricarboxylate (a cyclotrimerization product) [1]. This divergent selectivity is attributed to the different coordination chemistry and Lewis acidity of the metal centers. While both are classified as active Lewis acids, their product profiles are distinct and non-interchangeable. This finding demonstrates that GdCl3 offers a unique synthetic pathway not accessible with conventional transition metal catalysts, making it a valuable tool for constructing specific aromatic scaffolds.

Lewis Acid Selectivity
Head-to-head
GdCl3: cyclotrimerization → 1,3,5-benzene FeCl3: cyclodimerization → coumalate
Enables unique aromatic scaffold synthesis not accessible with d-block catalysts.
Lanthanoid-specific catalytic pathway.
organic synthesis Lewis acid catalysis reaction selectivity lanthanide chemistry

Osteogenic Differentiation vs. LaCl3

Under high phosphate conditions, GdCl3 and LaCl3 exert opposite effects on bone mesenchymal stem cell (BMSC) differentiation. GdCl3 promotes high Pi-induced BMSC differentiation, whereas LaCl3 inhibits differentiation at higher concentrations and stimulates it only at lower concentrations [1]. This divergence is linked to the greater ability of GdCl3 to promote calcium phosphate precipitation compared to LaCl3, resulting in larger Gd-containing particles with reduced co-precipitated serum proteins [1]. The small difference in atomic number between Gd (64) and La (57) translates into a measurably different biological outcome, highlighting that lanthanide chlorides cannot be considered biologically equivalent. This evidence is critical for researchers investigating lanthanide effects on bone metabolism or developing lanthanide-based therapeutic agents.

Osteogenic Response
Head-to-head
GdCl3: promotes BMSC differentiation LaCl3: inhibits at high concentration
Supports lanthanide-specific bone metabolism model studies.
Opposite biological effects preclude lanthanide chloride interchangeability.
stem cell biology lanthanide biochemistry osteogenic differentiation calcium phosphate precipitation

GdCl3 Hydrate Optimal Applications


NMR and MRI Contrast Agent Synthesis

The 99.99% trace metals purity grade (≤200 ppm rare earth impurities) ensures minimal paramagnetic interference, making it the preferred starting material for synthesizing GdPCTA-[12] and GdPCTA-[13] complexes . Lower purity alternatives introduce variable background signals that compromise NMR resolution and relaxivity measurements, particularly in high-field applications.

RES-Mediated Delivery and Toxicity

GdCl3's unique biodistribution profile—72% liver and spleen accumulation at 120 min post-injection [1]—makes it an essential tool for investigating RES uptake mechanisms, gadolinium-induced fibrosis models, and as a positive control for ionic Gd3+ toxicity studies [2]. Chelated contrast agents like Gd-DTPA cannot substitute due to their rapid renal clearance and low cellular uptake.

Lewis Acid-Catalyzed 1,3,5-Benzene Synthesis

GdCl3's lanthanoid Lewis acidity selectively drives cyclotrimerization over cyclodimerization in acetal transformations [3], enabling access to triethyl 1,3,5-benzenetricarboxylate scaffolds that are difficult to obtain with d-block catalysts like FeCl3. This selectivity is not replicable with other metal chlorides, making GdCl3 a non-substitutable catalyst for this synthetic route.

Bone Metabolism: Lanthanide-Specific Effects

The contrasting effects of GdCl3 (promotes BMSC differentiation) versus LaCl3 (inhibits at high dose) under high phosphate conditions [4] highlight the need for precise lanthanide selection in bone-related research. GdCl3 provides a distinct tool for studying gadolinium-specific calcium phosphate precipitation and osteogenic signaling pathways.

Application
Selection Property
Validation Focus
NMR contrast agent precursor synthesis
Trace-metals purity specification
Paramagnetic background suppression
RES-mediated delivery and toxicity research
Reticuloendothelial accumulation profile
Tissue retention and clearance modeling
1,3,5-Benzene scaffold synthesis
Lanthanoid Lewis acidity
Cyclotrimerization selectivity validation
Bone metabolism and lanthanide biology
Osteogenic response differentiation
Calcium phosphate precipitation effects

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